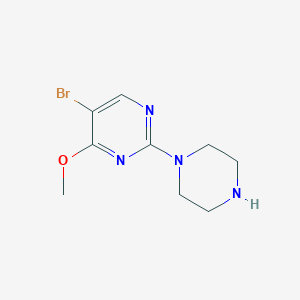

2-bromo-N-phenylbutanamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of brominated compounds is a common theme in the provided papers. For instance, the synthesis of 2,6-Bis(oxazolinyl)phenylnickel(II) bromide is described, involving selective bis-ortho lithiation and transmetalation reactions . Similarly, 2-Phenylthio-3-bromopropene is synthesized through a reaction of allyl phenyl sulfide with bromine . The synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide is achieved and analyzed by various spectroscopic methods . These methods could potentially be adapted for the synthesis of 2-bromo-N-phenylbutanamide.

Molecular Structure Analysis

The molecular structure of brominated compounds is often characterized by techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy. For example, the molecular structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was determined using single crystal X-ray diffraction . This suggests that similar techniques could be used to analyze the molecular structure of 2-bromo-N-phenylbutanamide.

Chemical Reactions Analysis

The papers describe various chemical reactions involving brominated compounds. For instance, the reactivity of 2-phenylthio-3-bromopropene as an annulating agent is demonstrated , and the redox properties of all-para-brominated oligo(N-phenyl-m-aniline)s are investigated . These studies provide a foundation for understanding the reactivity of brominated amides like 2-bromo-N-phenylbutanamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. For example, the crystal structure and space group of a coumarin-based fluorescent ATRP initiator are provided, which can impact its physical properties . The redox properties of brominated oligoanilines are also discussed . These insights can be useful when studying the properties of 2-bromo-N-phenylbutanamide.

Applications De Recherche Scientifique

Chemical Behavior and Kinetics

A study by Sedlák et al. (2002) explored the chemical behavior of substituted 4-chloro-N-phenylbutanamides, including 2-bromo-N-phenylbutanamide. They found that these compounds undergo ring closure to form 1-phenylpyrrolidin-2-ones, which are then hydrolyzed to 4-aminobutanoic acids. The rate of these reactions varies with different substituents on the butanamide skeleton, indicating potential for controlled chemical reactions in synthetic applications (Sedlák et al., 2002).

Synthesis and Biological Activity Screening

Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters, including derivatives of 2-bromo-N-phenylbutanamide. Their study, which included single crystal X-ray diffraction data, explored the cytotoxicity, anti-inflammatory, and antibacterial activity of these compounds. The low cytotoxicity and absence of significant antibacterial and anti-inflammatory activity suggest these compounds might be useful in prodrug formulations (Yancheva et al., 2015).

Catalysis in Organic Reactions

Cui et al. (2007) found that some 1,3-dicarbonyl compounds, such as 2-bromo-N-phenylbutanamide, can be used as efficient, low-cost, phosphine-free ligands in Pd-catalyzed Heck and Suzuki reactions. This indicates their potential application in facilitating organic synthesis processes (Cui et al., 2007).

Anticonvulsant and Neuroprotective Effects

A study by Hassan et al. (2012) synthesized N-(substituted benzothiazol-2-yl)amide derivatives and evaluated their anticonvulsant and neuroprotective effects. One derivative, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, showed significant anticonvulsant activity and promising neuroprotective effects. This suggests potential therapeutic applications in neurology (Hassan et al., 2012).

Xanthine Oxidase Inhibitory Properties

Smelcerovic et al. (2016) assessed three N-(α-bromoacyl)-α-amino esters for inhibitory activity against xanthine oxidase. While these compounds did not show significant inhibitory effects, the study's insights into their pharmacokinetic behavior and toxicological properties are valuable for future drug development (Smelcerovic et al., 2016).

Antidiabetic Potential

Nazir et al. (2018) conducted a study involving the synthesis of N-substituted derivatives of 2-bromo-N-phenyl/arylacetamides and evaluated their antidiabetic potential. Some compounds displayed significant α-glucosidase inhibition, indicating their potential as antidiabetic agents (Nazir et al., 2018).

Treatment of Epilepsy

Yang et al. (2018) synthesized novel N-phenylbutanamide derivatives and evaluated them as KCNQ openers for epilepsy treatment. Several compounds showed potent KCNQ opening activity, suggesting their potential in developing new anti-epileptic drugs (Yang et al., 2018).

Fluorescent ATRP Initiator

Kulai and Mallet-Ladeira (2016) synthesized 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a compound shown to be an efficient fluorescent ATRP initiator in polymerizations of acrylates. This highlights its application in polymer chemistry (Kulai & Mallet-Ladeira, 2016).

Safety and Hazards

The safety data sheet for a similar compound, N-Benzyl-2-bromo-N-phenylbutanamide, indicates that it causes skin irritation and is very toxic to aquatic life with long-lasting effects . It’s important to handle 2-bromo-N-phenylbutanamide with care, using appropriate personal protective equipment, and to avoid release to the environment.

Propriétés

IUPAC Name |

2-bromo-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-2-9(11)10(13)12-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYHYCASMUNJLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586117 | |

| Record name | 2-Bromo-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-phenylbutanamide | |

CAS RN |

21486-48-6 | |

| Record name | 2-Bromo-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-bromo-N-phenylbutanamide in the context of the provided research?

A1: 2-bromo-N-phenylbutanamide serves as a key starting material in the reported nickel-catalyzed enantioselective Negishi cross-coupling reaction []. This reaction utilizes a chiral nickel catalyst and an alkylzinc reagent to transform racemic α-bromo amides, like 2-bromo-N-phenylbutanamide, into enantioenriched products with potential applications in pharmaceutical and material science. []

Q2: What specific role does the nickel catalyst play in the reaction with 2-bromo-N-phenylbutanamide?

A2: The nickel catalyst plays a crucial role in facilitating the stereoconvergent Negishi cross-coupling reaction. It first activates the carbon-bromine bond in 2-bromo-N-phenylbutanamide. Subsequently, the chiral environment provided by the ligand on the nickel catalyst allows for selective coupling with the alkylzinc reagent, resulting in the formation of the desired enantiomer of the product. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1285961.png)

![Imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1286002.png)

![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)